3-Ethyl-2-methylbenzofuran
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Overview
Description
3-Ethyl-2-methylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-methylbenzofuran can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with ethyl and methyl substituents. This reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed cross-coupling reactions have been employed to synthesize benzofuran derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-methylbenzofuran undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the benzene ring of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nitrating agents like nitric acid for nitration; halogens like bromine for halogenation.
Major Products:
Oxidation: Benzofuran-2,3-diones.
Reduction: Dihydrobenzofurans.
Substitution: Nitrobenzofurans, halobenzofurans.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methylbenzofuran involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-Ethylbenzofuran
- 3-Methylbenzofuran
- 2,3-Dimethylbenzofuran
Comparison: 3-Ethyl-2-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-ethyl-2-methyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7H,3H2,1-2H3 |
InChI Key |
QKKJAALPNYZUFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C |
Origin of Product |
United States |
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